2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one
Description
2-(4-Ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a heterocyclic compound featuring a phthalazinone core fused with a 1,2,4-oxadiazole ring. The phthalazinone moiety is substituted at position 2 with a 4-ethylphenyl group and at position 4 with a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl substituent.
Properties
IUPAC Name |
2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2/c1-3-17-11-13-19(14-12-17)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-31-24)18-8-6-7-16(2)15-18/h4-15H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSPRDFDOYORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC(=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one represents a class of organic compounds known for their diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure can be represented as follows:
This structure features a dihydrophthalazinone core with substituents that include an ethylphenyl group and an oxadiazole moiety, which are significant for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of oxadiazole and phthalazinone compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have demonstrated that oxadiazole derivatives possess significant antimicrobial properties against various bacterial strains.
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.
- Anti-inflammatory Effects : Some derivatives have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of the compound is believed to involve several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety may interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.
- Receptor Modulation : The compound can bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that these compounds can scavenge free radicals, reducing oxidative stress within cells.
Antimicrobial Activity
A study conducted on related oxadiazole derivatives revealed that they exhibit potent antimicrobial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Oxadiazole Derivative A | E. coli | 16 |
| Oxadiazole Derivative B | S. aureus | 8 |
| Target Compound | P. aeruginosa | 32 |
Anticancer Activity
In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were determined through MTT assays:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 10 |
Anti-inflammatory Effects
Research indicates that the compound may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating chronic inflammatory conditions.
Case Studies
- Study on Antimicrobial Properties : A recent publication evaluated the antimicrobial efficacy of various oxadiazole derivatives, including our target compound. Results indicated significant inhibition against Staphylococcus aureus, supporting its potential as an antimicrobial agent .
- Cancer Cell Proliferation Inhibition : Another study focused on the anticancer effects of similar phthalazinone derivatives demonstrated that these compounds could effectively reduce cell viability in multiple cancer cell lines .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares structural similarities with other phthalazinone-oxadiazole derivatives. Key analogues include:
*Calculated based on molecular formula.
- Substituent Impact: 4-Ethylphenyl vs. 3-Methylphenyl vs. 4-Methoxyphenyl: The methyl group (electron-donating) in the target compound may reduce solubility compared to the methoxy group (polar, electron-withdrawing) in CAS 1207014-04-7 . Halogenation: The bromine substituent in the bromophenyl analogue (CAS 1291862-31-1) adds steric bulk and alters electronic properties, which may influence binding affinity in biological targets .
Theoretical and Computational Insights
Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional, suggest that exact-exchange terms improve predictions of thermochemical properties (e.g., bond dissociation energies) in heterocyclic systems . For the target compound, computational modeling could predict:
- Electronic Effects : The electron-withdrawing oxadiazole ring stabilizes negative charge, affecting reactivity in nucleophilic substitution reactions.
- Thermodynamic Stability : Methyl and ethyl substituents may increase steric strain but enhance hydrophobic interactions in protein binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
